6-bromo-1,3-dioxaindane-5-sulfonyl chloride
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Overview
Description
6-bromo-1,3-dioxaindane-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClO4S. It is known for its unique structure, which includes a bromine atom, a sulfonyl chloride group, and a 1,3-dioxaindane moiety. This compound is used in various fields, including pharmaceuticals and material sciences, due to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride typically involves the bromination of 1,3-dioxaindane followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,3-dioxaindane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6-bromo-1,3-dioxaindane-5-sulfonyl chloride has several applications in scientific research:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Sciences: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride involves its ability to interact with nucleophiles and participate in substitution reactions. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which have diverse biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,3-benzodioxole-5-sulfonyl chloride: Similar in structure but lacks the dioxaindane moiety.
6-bromo-1,3-dioxaindane-5-carbonitrile: Contains a carbonitrile group instead of a sulfonyl chloride group.
Uniqueness
6-bromo-1,3-dioxaindane-5-sulfonyl chloride is unique due to its combination of a bromine atom, a sulfonyl chloride group, and a 1,3-dioxaindane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
5279-48-1 |
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Molecular Formula |
C7H4BrClO4S |
Molecular Weight |
299.53 g/mol |
IUPAC Name |
6-bromo-1,3-benzodioxole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H4BrClO4S/c8-4-1-5-6(13-3-12-5)2-7(4)14(9,10)11/h1-2H,3H2 |
InChI Key |
NVDQVTRUYIIQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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